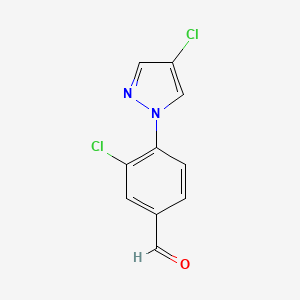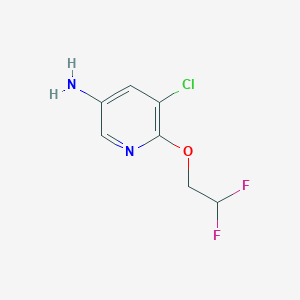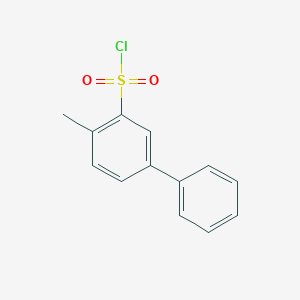
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a chloro-substituted benzaldehyde group attached to a pyrazole ring
Métodos De Preparación
The synthesis of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-1H-pyrazole and 3-chlorobenzaldehyde.
Reaction Conditions: The two starting materials are subjected to a condensation reaction under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with various nucleophiles, such as hydrazines or hydroxylamines, to form hydrazones or oximes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving the inhibition or activation of these targets, leading to therapeutic outcomes.
Comparación Con Compuestos Similares
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde can be compared with other similar compounds, such as:
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde: This compound has a methyl group instead of a chloro group on the pyrazole ring, which may affect its reactivity and biological activity.
3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Lacks the additional chloro group on the pyrazole ring, potentially altering its chemical properties and applications.
4-(3-bromo-1H-pyrazol-1-yl)benzaldehyde: Contains a bromo group instead of a chloro group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H6Cl2N2O |
|---|---|
Peso molecular |
241.07 g/mol |
Nombre IUPAC |
3-chloro-4-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-4-13-14(5-8)10-2-1-7(6-15)3-9(10)12/h1-6H |
Clave InChI |
KMDOYBCJHHNJBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)Cl)N2C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)

![2-{1-[(2-Methylpropyl)amino]propyl}phenol](/img/structure/B13317034.png)
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)

![2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317057.png)


![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)



